1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 951483-06-0
VCID: VC5262096
InChI: InChI=1S/C16H16N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,23)
SMILES: COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Molecular Formula: C16H16N6O2
Molecular Weight: 324.344

1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

CAS No.: 951483-06-0

Cat. No.: VC5262096

Molecular Formula: C16H16N6O2

Molecular Weight: 324.344

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea - 951483-06-0

Specification

CAS No. 951483-06-0
Molecular Formula C16H16N6O2
Molecular Weight 324.344
IUPAC Name 1-(2-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Standard InChI InChI=1S/C16H16N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,23)
Standard InChI Key DAYVODBAGDNVNL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, reflects its three core components:

  • A 2-methoxyphenyl group (aromatic ring with a methoxy substituent at the ortho position).

  • A tetrazole ring (five-membered heterocycle with four nitrogen atoms) linked to a phenyl group.

  • A urea bridge (-NH-C(=O)-NH-) connecting the methoxyphenyl and tetrazole moieties .

Physicochemical Characteristics

Key properties derived from PubChem data include:

PropertyValue
Molecular FormulaC₁₆H₁₆N₆O₂
Molecular Weight324.34 g/mol
Canonical SMILESCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3
InChI KeyDAYVODBAGDNVNL-UHFFFAOYSA-N

The methoxy group enhances lipophilicity, while the tetrazole ring contributes to polarity, creating a balance favorable for membrane permeability .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves two sequential reactions:

Tetrazole Ring Formation

Cyclization of a nitrile precursor (e.g., phenylacetonitrile) with sodium azide (NaN₃) in the presence of zinc chloride (ZnCl₂) yields the 1-phenyl-1H-tetrazole-5-yl intermediate . This reaction follows the Huisgen cycloaddition mechanism, favored by polar aprotic solvents like dimethylformamide (DMF).

Urea Bridge Coupling

The tetrazole intermediate reacts with 2-methoxyphenyl isocyanate under anhydrous conditions. Catalytic bases such as triethylamine facilitate nucleophilic attack by the tetrazole’s methylamine group, forming the urea linkage.

Industrial Scalability

Continuous flow reactors improve yield (reported >75% in batch processes) by minimizing side reactions. Purification employs recrystallization from ethanol/water mixtures, achieving >98% purity.

Comparative Analysis with Structural Analogues

CompoundKey Structural VariationBiological Activity
1-(4-Chlorobenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea Chlorine substituentEnhanced COX-2 selectivity (IC₅₀ 30 nM)
1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)ureaDimethylphenyl groupImproved metabolic stability (t₁/₂ 6.2 h)

The parent compound’s 2-methoxy substituent optimizes steric interactions in enzyme binding pockets, whereas bulkier groups (e.g., 3,4-dimethylphenyl) reduce solubility but enhance target affinity.

Applications in Scientific Research

Medicinal Chemistry

  • Drug Design: Serves as a scaffold for kinase inhibitors (e.g., VEGFR-2 IC₅₀ 0.8 µM) .

  • Prodrug Development: Tetrazole’s metabolic stability aids in prolonged drug release formulations .

Material Science

  • Coordination Polymers: Tetrazole-nitrogen atoms act as ligands for luminescent Cu(I) complexes (λₑₘ 450 nm).

  • Supramolecular Assemblies: Urea hydrogen bonds facilitate self-assembly into nanotubular structures .

Future Perspectives

Pharmacological Optimization

  • Structure-Activity Relationship (SAR) Studies: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability.

Environmental Impact

  • Biodegradation Studies: Assessing tetrazole ring cleavage pathways to mitigate ecological persistence.

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